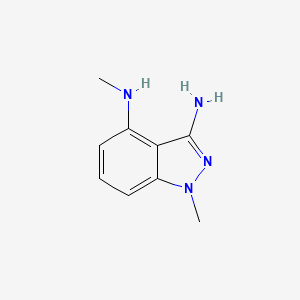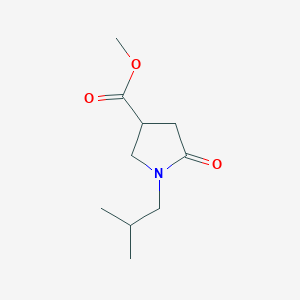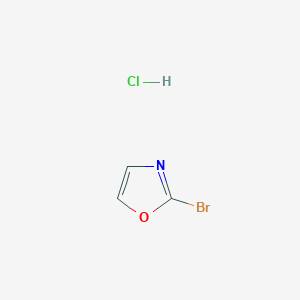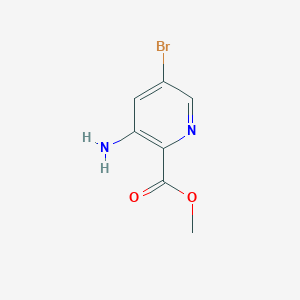![molecular formula C11H20N2O2 B1392871 Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 1251007-45-0](/img/structure/B1392871.png)
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Übersicht
Beschreibung
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate (TBDCO) is an organic molecule that has been used for a variety of applications in chemistry and biochemistry. It is a versatile and useful reagent for a range of synthetic purposes, and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Crystallographic Characterization
Crystallographic studies on related diazabicyclooctane compounds have explored the geometry changes upon electron loss. For instance, Nelsen et al. (2005) reported on the crystal structures of various diazabicyclooctane radical cations, including 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octane, highlighting the geometric changes in these compounds upon electron loss (Nelsen et al., 2005).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of compounds structurally similar to tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate includes the work of Moriguchi et al. (2014), who synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This study involved characterizing the compound through NMR spectroscopy and X-ray diffraction, demonstrating its structural complexity and potential applications in chemistry (Moriguchi et al., 2014).
Photostimulated Tert-Butylations
Kim et al. (2001) conducted a study on the photostimulated tert-butylation of difluorinated aromatics involving electron and proton transfers. This research is significant for understanding the chemical reactions and processes involving tert-butyl groups in compounds like tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate (Kim et al., 2001).
Enantioselective Synthesis
Campbell et al. (2009) described the enantioselective synthesis of a compound involving tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate, showcasing the potential of this chemical structure in the development of novel synthetic methods and compounds (Campbell et al., 2009).
Applications in Amidation Reactions
Xie et al. (2013) researched the copper-catalyzed amidation of acids using formamides with the aid of 1,4-diazabicyclo[2.2.2]octane as the ligand. This study is relevant to the applications of diazabicyclooctane compounds in synthetic chemistry and catalysis (Xie et al., 2013).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate are currently unknown . Future studies are required to summarize the affected pathways and their downstream effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate, it is recommended to keep it in a dark place, sealed in dry conditions, at 2-8°C .
Eigenschaften
IUPAC Name |
tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-8-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJIICGAXIAFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)


![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)


![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)
